(3-Aminocyclobutyl)methanethiol hydrochloride
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Overview
Description
(3-Aminocyclobutyl)methanethiol hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a methanethiol moiety, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclobutyl)methanethiol hydrochloride typically involves the reaction of cyclobutylamine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process may include:
Reactor Type: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
(3-Aminocyclobutyl)methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, thiols
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
(3-Aminocyclobutyl)methanethiol hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminocyclobutyl)methanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:
Binding to active sites: Inhibiting or activating enzyme functions.
Interacting with receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Lacks the methanethiol group, making it less versatile in certain reactions.
Methanethiol: Lacks the aminocyclobutyl group, limiting its applications in biological studies.
Uniqueness
(3-Aminocyclobutyl)methanethiol hydrochloride is unique due to its combined aminocyclobutyl and methanethiol functionalities, allowing it to participate in a wide range of chemical and biological reactions.
Properties
Molecular Formula |
C5H12ClNS |
---|---|
Molecular Weight |
153.67 g/mol |
IUPAC Name |
(3-aminocyclobutyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H |
InChI Key |
YTCAQUAUEGYGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CS.Cl |
Origin of Product |
United States |
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